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Compound of Interest

Compound Name: 1-Bromo-4-phenoxybenzene-d5

Cat. No.: B1287799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of the deuterated compound 1-Bromo-4-phenoxybenzene-d5. This isotopically labeled
molecule is a valuable tool in various research applications, including metabolic studies,
pharmacokinetic analysis, and as an internal standard in mass spectrometry-based
guantification. This document details a feasible synthetic pathway, provides explicit
experimental protocols, and presents the expected analytical data for the successful
characterization of the target compound.

Synthesis of 1-Bromo-4-phenoxybenzene-d5

The synthesis of 1-Bromo-4-phenoxybenzene-d5 can be effectively achieved through a
copper-catalyzed Ullmann condensation reaction. This method involves the coupling of
commercially available phenol-d5 with an excess of 1,4-dibromobenzene. The use of a copper
catalyst facilitates the formation of the diaryl ether bond.

A logical workflow for the synthesis is depicted below:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1287799?utm_src=pdf-interest
https://www.benchchem.com/product/b1287799?utm_src=pdf-body
https://www.benchchem.com/product/b1287799?utm_src=pdf-body
https://www.benchchem.com/product/b1287799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

Phenol-d5 Reaction Product & Purification

Purification

Crude Product

Ullmann Condensation 1-Bromo-4-phenoxybenzene-d5 Column Chromatography

1,4-Dibromobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Bromo-4-phenoxybenzene-d>5.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of diaryl ethers.

Materials:

Phenol-d5 (1.0 eq)

1,4-Dibromobenzene (3.0 eq)

Copper(l) iodide (Cul) (0.1 eq)

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous
Procedure:

» To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol-
d5, 1,4-dibromobenzene, copper(l) iodide, and anhydrous potassium carbonate.

e Add anhydrous DMF to the flask.

» Heat the reaction mixture to 120-140 °C with vigorous stirring.
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» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

e Once the reaction is complete (typically after 12-24 hours), cool the mixture to room
temperature.

» Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl
acetate or dichloromethane).

e Wash the combined organic layers with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-Bromo-4-
phenoxybenzene-d5.

Characterization of 1-Bromo-4-phenoxybenzene-d5

The successful synthesis of 1-Bromo-4-phenoxybenzene-d5 is confirmed through various
analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). The expected data are based on the known spectra of the non-deuterated
analog, with adjustments for the isotopic labeling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-4-
phenoxybenzene and the expected values for its deuterated analog.
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1-Bromo-4-
1-Bromo-4-
Property phenoxybenzene-d5
phenoxybenzene
(Expected)
Molecular Formula C12H9Bro C12H4DsBroO
Molecular Weight 249.10 g/mol 254.13 g/mol
Colorless to pale yellow liquid Colorless to pale yellow liquid
Appearance ) )
or solid or solid
Boiling Point ~313 °C ~313 °C
Melting Point 17-19 °C 17-19 °C
CAS Number 101-55-3 Not available

Spectroscopic Data

The characterization of 1-Bromo-4-phenoxybenzene-d5 relies on the interpretation of its NMR
and mass spectra. The presence of deuterium atoms will lead to distinct changes compared to
the non-deuterated compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The relationship between the starting materials, the synthetic process, and the final
characterization is illustrated in the following diagram:
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Caption: Logic diagram for synthesis and characterization.
1H NMR Spectroscopy

In the *H NMR spectrum of 1-Bromo-4-phenoxybenzene-d5, the signals corresponding to the
five protons on the phenoxy ring will be absent. The spectrum will be simplified to the signals of
the four protons on the brominated phenyl ring.
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. . Coupling Expected in
Protons (non- Chemical Shift L
Multiplicity Constant (J, Deuterated
deuterated) (0, ppm)
Hz) Analog
H-2', H-6'
~7.35 d ~8.0 Absent
(phenoxy)
H-3', H-5'
~7.10 t ~7.5 Absent
(phenoxy)
H-4' (phenoxy) ~7.00 t ~7.3 Absent
H-2, H-6
~7.45 d ~8.8 Present
(bromophenyl)
H-3, H-5
~6.95 d ~8.8 Present
(bromophenyl)

13C NMR Spectroscopy

In the 13C NMR spectrum, the signals for the deuterated carbons (C-1' to C-6") will be
significantly affected. The carbon directly attached to deuterium (C-D bond) will exhibit a
characteristic triplet splitting (due to the spin =1 of deuterium) and a decrease in signal
intensity.[1][2] The signals for the non-deuterated carbons will remain as singlets in a proton-
decoupled spectrum.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://egrove.olemiss.edu/cgi/viewcontent.cgi?article=2345&context=hon_thesis
http://u-of-o-nmr-facility.blogspot.com/2008/04/finding-lost-deuterated-13-c-signals.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Expected in Deuterated
Carbon (non-deuterated) Chemical Shift (o, ppm)

Analog
C-1' (phenoxy) ~157 Triplet, reduced intensity
C-2', C-6' (phenoxy) ~120 Triplet, reduced intensity
C-3', C-5' (phenoxy) ~130 Triplet, reduced intensity
C-4' (phenoxy) ~124 Triplet, reduced intensity
C-1 (bromophenyl) ~156 Singlet
C-4 (bromophenyl) ~117 Singlet
C-2, C-6 (bromophenyl) ~133 Singlet
C-3, C-5 (bromophenyl) ~122 Singlet

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular
ion peak in the mass spectrum of 1-Bromo-4-phenoxybenzene-d5 will be shifted by +5 mass
units compared to the non-deuterated compound.[3] The isotopic pattern will also be
characteristic, showing the presence of one bromine atom (with its ~1:1 ratio of 7°Br and 8!Br

isotopes).
Molecular lon (M*) Peak .
Compound Key Isotopic Peaks (m/z)
(m/z)
1-Bromo-4-phenoxybenzene 248/250 M+, [M+2]*
1-Bromo-4-phenoxybenzene-
253/255 [M+5]*, [M+7]*
d5
Conclusion

This technical guide outlines a robust and well-documented approach for the synthesis and
characterization of 1-Bromo-4-phenoxybenzene-d5. The provided experimental protocol,
based on the Ullmann condensation, offers a reliable method for obtaining the target

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1287799?utm_src=pdf-body
https://www.researchgate.net/figure/Deuterium-labeling-causes-predictable-shifts-in-the-isotope-pattern-Each-molecules_fig1_312482894
https://www.benchchem.com/product/b1287799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

compound. The detailed characterization data, including predicted NMR and MS values, will aid
researchers in confirming the identity and purity of their synthesized material. The availability of
this deuterated standard is anticipated to be of significant benefit to the scientific community,
particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1287799?utm_src=pdf-custom-synthesis
https://egrove.olemiss.edu/cgi/viewcontent.cgi?article=2345&context=hon_thesis
http://u-of-o-nmr-facility.blogspot.com/2008/04/finding-lost-deuterated-13-c-signals.html
http://u-of-o-nmr-facility.blogspot.com/2008/04/finding-lost-deuterated-13-c-signals.html
https://www.researchgate.net/figure/Deuterium-labeling-causes-predictable-shifts-in-the-isotope-pattern-Each-molecules_fig1_312482894
https://www.benchchem.com/product/b1287799#synthesis-and-characterization-of-1-bromo-4-phenoxybenzene-d5
https://www.benchchem.com/product/b1287799#synthesis-and-characterization-of-1-bromo-4-phenoxybenzene-d5
https://www.benchchem.com/product/b1287799#synthesis-and-characterization-of-1-bromo-4-phenoxybenzene-d5
https://www.benchchem.com/product/b1287799#synthesis-and-characterization-of-1-bromo-4-phenoxybenzene-d5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1287799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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